Fmoc-piperazine hydrochloride is a derivative of piperazine, a cyclic diamine. The Fmoc (fluorenylmethyloxycarbonyl) group acts as a protecting group for the nitrogen atom of piperazine, allowing for controlled reactions in organic synthesis. This compound is commonly employed in peptide chemistry and the development of new chemical entities, particularly in the synthesis of peptide-based drugs and other biologically active compounds. [, ]
Fmoc-piperazine hydrochloride is a chemical compound widely utilized in peptide synthesis, particularly as a deprotection reagent in solid-phase peptide synthesis. It is derived from piperazine, a nitrogen-containing heterocyclic compound, and plays a crucial role in the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from amino acids, thereby facilitating the synthesis of peptides. This compound is recognized for its efficiency and effectiveness in peptide assembly, making it a valuable tool in biochemical research and pharmaceutical applications .
Fmoc-piperazine hydrochloride is classified as an organic compound and specifically falls under the category of amines due to its piperazine structure. Its chemical identification number is 215190-22-0, and it is commercially available from various suppliers for research purposes. The synthesis of this compound typically involves the reaction of piperazine with Fmoc chloride in the presence of a base .
The synthesis of Fmoc-piperazine hydrochloride generally follows a straightforward route:
In industrial settings, this process is scaled up using large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Fmoc-piperazine hydrochloride consists of a piperazine ring substituted with an Fmoc group. The molecular formula is CHClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structure can be represented as follows:
The molecular weight of Fmoc-piperazine hydrochloride is approximately 286.77 g/mol .
The primary chemical reaction involving Fmoc-piperazine hydrochloride is the deprotection of the Fmoc group from amino acids during solid-phase peptide synthesis. This process can be described as follows:
The mechanism by which Fmoc-piperazine hydrochloride facilitates deprotection involves several steps:
This mechanism highlights the efficiency of Fmoc-piperazine hydrochloride in minimizing side reactions such as diketopiperazine formation during peptide synthesis .
Fmoc-piperazine hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for use in various biochemical applications .
Fmoc-piperazine hydrochloride has several important applications in scientific research:
Fmoc-piperazine hydrochloride serves as a critical reagent in microwave-enhanced solid-phase peptide synthesis (SPPS), where its primary function is to accelerate the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from growing peptide chains. Under microwave irradiation (typically 50–80°C), piperazine derivatives facilitate rapid deprotection kinetics, completing Fmoc cleavage in ≤3 minutes compared to 15–20 minutes required for conventional piperidine-based methods [5] [9]. This acceleration arises from microwave-induced thermal energy, which enhances the nucleophilicity of piperazine and promotes efficient adduct formation with dibenzofulvene (DBF), the byproduct of Fmoc deprotection. The hydrochloride salt form ensures improved solubility in polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), preventing aggregation during synthesis [3].
A key advantage of Fmoc-piperazine hydrochloride in microwave protocols is its mitigation of aspartimide formation. Aspartimide side reactions, prevalent in sequences containing Asp-Gly/Asp-Asn motifs under prolonged base exposure, are suppressed due to shortened deprotection times and the moderate basicity of piperazine (pKb~5.3). This preserves peptide integrity, as evidenced by HPLC analyses showing >95% target product purity for challenging sequences like β-amyloid [2] [9].
Table 1: Performance of Fmoc-Piperazine Hydrochloride in Microwave SPPS
Parameter | Conventional (Piperidine/DMF) | Microwave (Piperazine/NMP) |
---|---|---|
Deprotection Time | 15–20 min | ≤3 min |
Coupling Cycle Time | 40–60 min | 8–10 min |
Aspartimide Formation* | 10–15% | <2% |
Peptide Purity (ACP65–74) | 75–80% | >95% |
*Sequences: Asp-Gly-Asn; Source: [9]
The efficiency of Fmoc deprotection hinges on the nucleophilicity and steric profile of the base used. Piperidine (20% in DMF), the traditional reagent, achieves Fmoc removal with a half-life of ~6 seconds but suffers from side reactions like diketopiperazine (DKP) formation at dipeptide stages, particularly with Pro-Gly or other sterically constrained sequences [6] [8]. In contrast, piperazine derivatives—especially formulations like 2% DBU/5% piperazine in NMP—reduce DKP byproducts by >80% due to their bifunctional deprotection mechanism: DBU acts as a strong, non-nucleophilic base, while piperazine scavenges DBF via adduct formation [6].
Piperazine’s lower basicity (pKaH = 9.8 vs. piperidine’s pKaH = 11.1) minimizes racemization and backbone degradation during extended synthesis. Quantitative HPLC studies confirm that piperazine-based cocktails leave <0.5% residual Fmoc, comparable to piperidine, while reducing aspartimide byproducts to <3% in Asp-containing sequences [6] [8].
Table 2: Deprotection Reagent Comparison
Reagent | Fmoc Half-Life | DKP Formation* | Aspartimide Risk | Residual Fmoc |
---|---|---|---|---|
20% Piperidine/DMF | 6 sec | High | High | <0.5% |
5% Piperazine/DMF | 25 sec | Low | Moderate | <0.5% |
2% DBU/5% Piperazine/NMP | 8 sec | Very Low | Very Low | <0.3% |
*Measured for Val-Pro-Gly sequences; Source: [6] [8]
The nucleophilicity of piperazine in Fmoc deprotection is optimized through catalytic base additives and solvent engineering. Diazabicyclo[5.4.0]undec-7-ene (DBU) at 1–2% concentration acts as a proton shuttle, deprotonating piperazine to generate the highly reactive piperazinate anion without forming hydrolytic byproducts [5]. This catalytic system enhances deprotection rates by 4-fold in sterically hindered peptides, as confirmed by real-time UV monitoring at 301 nm (λ~max~ for DBF-piperazine adducts) [7].
Solvent polarity critically influences reactivity: NMP outperforms DMF due to its higher dielectric constant (ε = 32 vs. 37), which stabilizes charged intermediates during the deprotection cascade. In situ FTIR studies reveal that DBU-piperazine mixtures in NMP achieve >99% deprotection yield within 30 seconds, while DMF-based systems require 2 minutes for equivalent conversion [5].
Table 3: Impact of Catalytic Additives on Piperazine Reactivity
Additive | Concentration | Deprotection Rate (kobs, min⁻¹) | Adduct Stability |
---|---|---|---|
None | – | 0.12 | Low |
DBU | 1% | 0.51 | High |
HOBt | 5 mM | 0.18 | Moderate |
Oxyma | 5 mM | 0.21 | High |
*Conditions: 5% piperazine/NMP, 25°C; Source: [5]
Continuous-flow reactors address batch inconsistency and thermal gradients in large-scale peptide synthesis using Fmoc-piperazine hydrochloride. Recirculating flow systems with resin-trapping modules enable reagent delivery through packed-bed columns, reducing solvent consumption by 70% and shortening cycle times to <2 minutes per deprotection step [7]. Key innovations include:
These systems achieve >98% conversion per deprotection cycle at scales up to 1 kg of resin-bound peptide, with <0.1% residual Fmoc. The technology is particularly effective for synthesizing piperazine-containing drug intermediates like aripiprazole or etoperidone, where traditional batch methods suffer from diketopiperazine accumulation [4] [7].
Table 4: Batch vs. Flow Reactor Performance for Piperazine-Mediated Deprotection
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Cycle Time | 20 min | 2 min |
Solvent Consumption | 50 L/kg peptide | 15 L/kg peptide |
Residual Fmoc | 0.3–0.5% | <0.1% |
Scalability | ≤100 g | 1–5 kg |
Byproduct Accumulation | Moderate | Negligible |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7